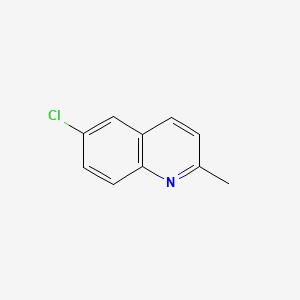

6-Chloro-2-methylquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCIBGIEIBQGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238818 | |

| Record name | 6-Chloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-46-6 | |

| Record name | 6-Chloroquinaldine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloroquinaldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-methylquinoline

Abstract: This document provides a comprehensive technical overview of the core physical properties of 6-Chloro-2-methylquinoline (CAS No. 92-46-6). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide synthesizes data from established chemical suppliers and databases, presenting it alongside the experimental methodologies used for their determination. The causality behind experimental choices and the importance of these properties in a research context are also discussed to provide field-proven insights.

Introduction

This compound, also known as 6-chloroquinaldine, is a heterocyclic aromatic organic compound. Its quinoline scaffold is a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 2-position imparts distinct physicochemical characteristics that are critical for its application in synthetic chemistry and drug design. Understanding these fundamental physical properties is a prerequisite for its effective use, from predicting its behavior in reaction media to its potential interactions in biological systems.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological environments. For this compound, these properties are crucial for designing synthetic routes, developing purification methods, and formulating it for various applications.

Summary of Physical Data

A compilation of the key physical and chemical properties for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][2][3] |

| Appearance | White to light yellow powder or crystal | [4][5] |

| Melting Point | 94-98 °C | [4] |

| Boiling Point (Predicted) | 278.2 ± 20.0 °C | [4][5] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [4][5] |

| Water Solubility | log₁₀WS = -4.20 (mol/L) | [6] |

| Octanol/Water Partition Coeff. | logPₒ/w = 3.197 | [6] |

| pKa (Predicted) | 5.02 ± 0.43 | [5] |

Detailed Property Analysis

-

Melting Point: The melting point of a crystalline solid is a robust indicator of purity.[7] For this compound, the literature value is a range of 94-98 °C.[4] A sharp melting range within this window typically signifies a high-purity sample. The presence of impurities will generally cause a depression and broadening of the melting point range.[7][8]

-

Solubility: The compound is noted to be soluble in methanol.[4][5] Its low predicted water solubility (log₁₀WS = -4.20) and positive logP value (3.197) indicate a lipophilic or hydrophobic nature.[6] This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. It also dictates the choice of solvents for chemical reactions and purification techniques like recrystallization or chromatography.

-

Appearance & Stability: It exists as a white to light yellow crystalline solid.[4][5] The compound is noted to be light-sensitive, which necessitates storage in dark containers to prevent photochemical degradation.[5]

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and identification of this compound.

-

Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M+) would be expected at m/z 177, corresponding to the molecular weight.[3] Another peak at m/z 179 would be observed due to the natural isotopic abundance of Chlorine-37. The presence of fragments at m/z 142 and 115 has also been reported.[9]

-

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[2] Key absorptions would include C-H stretching from the methyl and aromatic groups, C=C and C=N stretching within the quinoline ring system, and the C-Cl stretching frequency.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environments. One would expect to see a singlet for the methyl group protons (CH₃) and a series of signals in the aromatic region corresponding to the protons on the quinoline ring.

-

Experimental Methodologies

The accurate determination of physical properties relies on standardized experimental protocols. These methods are designed to be self-validating through reproducibility and comparison with known standards.

Melting Point Determination

The melting point is determined by heating a small, powdered sample and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is tapped into the powder.[7]

-

Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[11] Proper packing is crucial to ensure uniform heat transfer.[12]

-

Measurement (Initial): A rapid determination is often performed first to find an approximate melting range by heating at a rate of 10-20 °C per minute.[12]

-

Measurement (Accurate): The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point.[11] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[12]

-

Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[11]

Caption: Workflow for Melting Point Determination.

Solubility Determination

Qualitative solubility tests are performed to understand a compound's polarity and the presence of acidic or basic functional groups.[13]

Protocol: Qualitative Solubility Testing

-

Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the solid dissolves.[14] Given its predicted low water solubility, this compound is expected to be insoluble.

-

Acid/Base Solubility: Since the quinoline nitrogen is basic, the compound is expected to be soluble in an acidic solution due to the formation of a water-soluble salt.

-

Organic Solvent Solubility: To test solubility in an organic solvent like methanol, add ~25 mg of the compound to a test tube. Add the solvent dropwise while shaking until the solid dissolves completely.[16]

Caption: Acid-Base Solubility Classification Workflow.

Conclusion

The physical properties of this compound, including its melting point, solubility profile, and spectroscopic signatures, are foundational to its application in scientific research. The data presented, derived from authoritative sources, provides a reliable baseline for laboratory work. Furthermore, the detailed experimental protocols offer a framework for the in-house validation of these properties, ensuring both the purity of the material and the integrity of the subsequent research in which it is employed.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. 6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 92-46-6 [amp.chemicalbook.com]

- 5. This compound CAS#: 92-46-6 [m.chemicalbook.com]

- 6. This compound (CAS 92-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. rsc.org [rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

6-Chloro-2-methylquinoline structural formula and CAS number.

An In-Depth Technical Guide to 6-Chloro-2-methylquinoline for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 6-chloroquinaldine, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science. Its quinoline core, functionalized with a chloro group at the 6-position and a methyl group at the 2-position, provides a unique and versatile scaffold for the synthesis of a diverse array of bioactive molecules and functional materials.[1] The presence of the chlorine atom, an electron-withdrawing group, and the reactive methyl group significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This often enhances binding affinity to biological targets through halogen bonding and improves the overall pharmacokinetic profile of its derivatives.[2][3]

This guide provides a comprehensive technical overview of this compound, covering its core chemical identity, detailed synthesis protocols with mechanistic insights, key applications in drug discovery, and essential safety and handling information.

Core Compound Identification and Properties

The foundational step in utilizing any chemical scaffold is a thorough understanding of its fundamental properties. This compound is identified by its unique structural formula and CAS number, which are universally recognized in chemical databases and regulatory frameworks.

-

Chemical Name: this compound

-

Synonym: 6-Chloroquinaldine

-

CAS Number: 92-46-6[4]

-

Molecular Formula: C₁₀H₈ClN[4]

The structural arrangement of this compound is depicted below.

Caption: Structural Formula of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 177.63 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 94-98 °C | [5] |

| Boiling Point | 278.2 ± 20.0 °C (Predicted) | |

| Solubility | Soluble in methanol and other organic solvents | |

| SMILES | Cc1ccc2cc(Cl)ccc2n1 | |

| InChIKey | OCCIBGIEIBQGAJ-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions available. For 2-methyl substituted quinolines like 6-chloroquinaldine, the Doebner-von Miller reaction is a highly effective and historically significant method.[7] This reaction involves the condensation of an aniline (in this case, 4-chloroaniline) with an α,β-unsaturated carbonyl compound.[7]

Recommended Synthetic Protocol: Doebner-von Miller Reaction

This protocol describes the synthesis using 4-chloroaniline and crotonaldehyde, which is formed in situ from acetaldehyde via an aldol condensation.

Caption: Doebner-von Miller synthesis workflow.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline and concentrated hydrochloric acid in a suitable solvent like ethanol.

-

Reagent Addition: While stirring, slowly add acetaldehyde to the mixture. An exothermic reaction may occur, and the addition rate should be controlled to maintain a steady temperature. Subsequently, add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.

-

Causality Insight: Hydrochloric acid serves as a catalyst for both the in situ aldol condensation of acetaldehyde to crotonaldehyde and the subsequent cyclization step. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring system.

-

-

Reflux: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the mixture is made alkaline by the slow addition of a concentrated sodium hydroxide solution. This neutralizes the acid and precipitates the crude product.

-

Self-Validation: The pH of the solution should be checked to ensure it is basic (pH > 10) to free the amine product from its salt form.

-

-

Extraction: The aqueous mixture is then extracted several times with an organic solvent such as dichloromethane or ethyl acetate. The organic layers are combined.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Applications in Drug Discovery and Development

The rigid, planar structure of the quinoline scaffold makes it a "privileged structure" in medicinal chemistry. It serves as an excellent framework for positioning functional groups in three-dimensional space to interact with biological targets like enzymes and receptors.[2] this compound is a key starting material for a variety of therapeutic agents.[1]

Scaffold for Kinase Inhibitors in Oncology

One of the most significant applications of this scaffold is in the development of kinase inhibitors for cancer therapy.[3] Many quinoline-based compounds can mimic the adenine moiety of ATP, enabling them to bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[3] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers, is a key target.[3][8]

Caption: Use of the scaffold in drug discovery.

Targeting the PI3K/Akt/mTOR Pathway

Derivatives of this compound can be designed to inhibit key kinases in this pathway, preventing downstream signaling that leads to cell proliferation, growth, and survival. The 6-chloro substituent can enhance binding affinity and improve pharmacokinetic properties.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Other Therapeutic and Industrial Applications

-

Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The 6-chloro substitution is a common feature in many potent antimalarial compounds.[2][9]

-

Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal agents.[1][9]

-

Agrochemicals: The scaffold is used in the formulation of herbicides and fungicides.[1]

-

Fluorescent Dyes: The rigid aromatic system is an excellent base for creating fluorescent dyes used in biological imaging and materials science.[1]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

| Spectroscopy Type | Key Features and Expected Data |

| ¹H NMR | Signals expected for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group protons. |

| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the scaffold, with shifts influenced by the nitrogen and chlorine substituents. |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching vibrations within the aromatic system, C-H stretching and bending, and a C-Cl stretching vibration. The NIST WebBook provides a reference IR spectrum.[6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and a characteristic M+2 peak at m/z 179 with an approximate 1:3 intensity ratio, confirming the presence of a single chlorine atom.[6] |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H318: Causes serious eye damage.[4]

-

H335: May cause respiratory irritation.[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

-

Avoid breathing dust; use a dust mask or respirator if necessary.[10]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from oxidizing agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 92-46-6 [amp.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, Mass Spec) for 6-Chloro-2-methylquinoline.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Spectroscopic Analysis of 6-Chloro-2-methylquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 6-chloroquinaldine, is a substituted quinoline derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, making the unambiguous structural characterization of their derivatives a critical step in research and development.[1][2] This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Synthesizing data from established spectral databases and the scientific literature, this document offers field-proven insights into spectral interpretation, experimental best practices, and the causality behind methodological choices, ensuring a robust and validated understanding of the molecule's identity and purity.

Molecular Structure and Physicochemical Properties

Understanding the fundamental structure is the first step in any spectroscopic analysis. This compound possesses a quinoline bicyclic system with a methyl group at the C2 position and a chlorine atom at the C6 position.

Key Properties:

-

Molecular Formula: C₁₀H₈ClN[3]

-

Molecular Weight: 177.63 g/mol [3]

-

Appearance: Solid

-

Melting Point: 94-98 °C

For clarity in the subsequent spectroscopic discussions, the following atom numbering scheme will be used.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis of this compound is conducted in a deuterated solvent, typically deuterochloroform (CDCl₃), which offers excellent solubility and minimal spectral interference.[4]

¹H NMR Analysis

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. The aromatic region of the quinoline ring is particularly informative. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons (e.g., H8), while the substituents (-CH₃ and -Cl) further modulate the chemical shifts of the protons on their respective rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.25 - 7.35 | Doublet (d) | J(H3,H4) ≈ 8.4 |

| H4 | ~7.90 - 8.00 | Doublet (d) | J(H4,H3) ≈ 8.4 |

| H5 | ~7.60 - 7.70 | Doublet (d) | J(H5,H7) ≈ 2.3 |

| H7 | ~7.45 - 7.55 | Doublet of Doublets (dd) | J(H7,H8) ≈ 8.8, J(H7,H5) ≈ 2.3 |

| H8 | ~7.95 - 8.05 | Doublet (d) | J(H8,H7) ≈ 8.8 |

| -CH₃ (at C2) | ~2.65 - 2.75 | Singlet (s) | - |

Note: These are predicted values based on spectral data of analogous compounds such as 6-methylquinoline and 6-chloroquinoline.[5][6] Actual experimental values may vary slightly.

Causality and Interpretation:

-

-CH₃ Singlet: The methyl protons at C2 appear as a sharp singlet around 2.7 ppm, as there are no adjacent protons to couple with. Its downfield shift is characteristic of a methyl group attached to an aromatic ring.

-

H3/H4 Coupling: Protons H3 and H4 on the pyridine ring form a simple AX spin system, appearing as two distinct doublets with a typical ortho-coupling constant of ~8.4 Hz.

-

H5, H7, H8 System: Protons on the benzene ring exhibit a more complex pattern. H8 is ortho to the nitrogen, making it the most deshielded proton on this ring. H5 appears as a doublet due to meta-coupling with H7. H7 is split into a doublet of doublets by its ortho neighbor H8 and its meta neighbor H5.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 - 160 |

| C3 | ~121 - 123 |

| C4 | ~135 - 137 |

| C4a | ~146 - 148 |

| C5 | ~126 - 128 |

| C6 | ~130 - 132 |

| C7 | ~129 - 131 |

| C8 | ~127 - 129 |

| C8a | ~128 - 130 |

| -CH₃ | ~24 - 26 |

Note: Predicted values are based on substituent effects and data from related compounds like 6-methylquinoline and 6-chloroquinoline.[7][8] The signals for C4a, C6, C8, and C8a can be close and may require advanced NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment.

Causality and Interpretation:

-

Substituent Effects: The C2 carbon, bonded to both nitrogen and the methyl group, is significantly downfield. The C6 carbon, directly attached to the electronegative chlorine atom, also experiences a downfield shift (ipso-effect).

-

Quaternary Carbons: The quaternary carbons (C4a, C6, C8a) typically show lower intensity peaks compared to the protonated carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient. A 90° pulse angle and a relaxation delay of 1-2 seconds are standard.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[9]

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Identify and label any residual solvent or impurity peaks by consulting established tables.[10][11]

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

Analysis of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from the aromatic system and the methyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium |

| 2900 - 3000 | Methyl C-H Stretch | Medium |

| 1600 - 1620 | C=C Aromatic Ring Stretch | Strong |

| 1480 - 1520 | C=N Aromatic Ring Stretch | Strong |

| ~830 | C-H Out-of-plane Bend (Aromatic) | Strong |

| 1050 - 1150 | C-Cl Stretch | Medium |

Data sourced from the NIST Gas-Phase Infrared Database.[12] Peak positions may shift slightly in solid-state (KBr or ATR) measurements.

Causality and Interpretation:

-

C-H Stretches: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. The peaks for the aromatic C-H bonds are typically found at slightly higher wavenumbers than those for the aliphatic methyl C-H bonds.

-

Aromatic "Fingerprint": The strong absorptions between 1480-1620 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system. This region is highly characteristic and serves as a key identifier.

-

C-H Bending: The strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending ("wagging") of adjacent hydrogens on the substituted benzene ring, consistent with the 1,2,4-trisubstitution pattern.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the 1050-1150 cm⁻¹ region.

Experimental Protocol: FTIR Sample Preparation

The choice of sampling technique depends on the physical state of the sample and the desired information. For a solid like this compound, two methods are prevalent.

Method A: Potassium Bromide (KBr) Pellet [13][14] This transmission method provides a high-quality spectrum of the pure solid.

-

Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Method B: Attenuated Total Reflectance (ATR) [14][15] ATR is a rapid and non-destructive technique requiring minimal sample preparation.

-

Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean. With the pressure arm disengaged, collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Lower the pressure arm to ensure firm contact between the sample and the crystal. Collect the sample spectrum. After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[16][17]

Analysis of the EI Mass Spectrum

In EI-MS, high-energy electrons bombard the molecule, causing ionization to form a radical cation (the molecular ion, M⁺•) and inducing fragmentation.[18][19]

Table 4: Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion/Fragment | Key Feature |

| 179 | [M+2]⁺• of C₁₀H₈³⁷ClN | Isotope peak, ~1/3 intensity of m/z 177 |

| 177 | [M]⁺• of C₁₀H₈³⁵ClN | Molecular Ion |

| 142 | [M - Cl]⁺ | Loss of a chlorine radical |

| 115 | [M - Cl - HCN]⁺ or [C₉H₆]⁺ | Subsequent loss of hydrogen cyanide |

Data interpreted from a GC-MS spectrum of this compound.[20]

Causality and Interpretation:

-

Molecular Ion Cluster: The most critical feature is the molecular ion cluster at m/z 177 and 179. The presence of one chlorine atom results in a characteristic M⁺• to [M+2]⁺• intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive confirmation of the presence of chlorine.

-

Primary Fragmentation: A common fragmentation pathway for halogenated aromatics is the loss of the halogen radical. The peak at m/z 142 corresponds to the loss of a Cl• radical from the molecular ion, resulting in the 2-methylquinoline cation.

-

Further Fragmentation: The fragment at m/z 115 likely arises from the further loss of a neutral hydrogen cyanide (HCN) molecule from the m/z 142 ion, a characteristic fragmentation pattern for quinoline and other nitrogen-containing aromatic systems.

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of 250-280 °C. Inject 1 µL of the sample solution in split or splitless mode.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.

-

-

MS Method:

-

Ion Source: Use Electron Impact (EI) ionization at the standard 70 eV.[17]

-

Source Temperature: Set to 230 °C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Conclusion

The structural identity of this compound is unequivocally confirmed by the collective evidence from NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the substitution pattern. IR spectroscopy provides a characteristic fingerprint, confirming the presence of the quinoline core and its substituents. Finally, Mass Spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine) through isotopic analysis, while its fragmentation pattern offers corroborating structural evidence. The protocols and interpretive logic detailed in this guide provide a robust framework for the confident characterization of this and related compounds in a research, development, or quality control setting.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6-Methylquinoline(91-62-3) IR Spectrum [m.chemicalbook.com]

- 6. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]

- 7. 6-CHLOROQUINOLINE(612-57-7) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound [webbook.nist.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Thermochemical Properties and Stability of 6-Chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

6-Chloro-2-methylquinoline, a halogenated derivative of the quinoline scaffold, is a molecule of significant interest in medicinal chemistry and materials science. Understanding its thermochemical properties and thermal stability is paramount for safe handling, process optimization, and predicting its behavior in various applications. This guide provides a comprehensive overview of the available data, established methodologies for characterization, and predictive insights into the thermochemical landscape of this compound. While direct experimental thermochemical data for this compound is not extensively available in the public domain, this paper establishes a robust framework for its evaluation based on data from analogous compounds and state-of-the-art analytical techniques.

Introduction: The Significance of this compound

This compound, also known as 6-chloroquinaldine, belongs to a class of heterocyclic compounds that are foundational in the development of pharmaceuticals and functional materials. The quinoline core is a key pharmacophore in a variety of approved drugs, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block in drug discovery.

A thorough understanding of a compound's thermochemical data, including its enthalpy of formation, entropy, and heat capacity, is crucial for predicting reaction equilibria, and designing safe and efficient manufacturing processes. Furthermore, assessing its thermal stability is critical to prevent uncontrolled decomposition and ensure the integrity of the final product.

Physicochemical and Hazard Profile

A foundational aspect of working with any chemical is understanding its basic physical properties and associated hazards.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for practical laboratory handling and for the design of experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| CAS Number | 92-46-6 | [1][2] |

| Melting Point | 94-98 °C | [3] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in Methanol | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, and appropriate safety measures are imperative during its handling and storage.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following diagram illustrates the necessary personal protective equipment (PPE) when handling this compound.

Thermochemical Data: Methodologies and Predictive Approaches

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like this compound, it is typically determined experimentally via combustion calorimetry .[5]

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet of the crystalline this compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature is recorded with high precision.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released during combustion.

-

Correction for Standard State: The experimental data is corrected to standard state conditions (298.15 K and 1 atm) to determine the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated.

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

The following diagram illustrates the workflow for determining the enthalpy of formation using combustion calorimetry.

Computational Approaches: In the absence of experimental data, computational chemistry provides a powerful tool for estimating the enthalpy of formation. High-level ab initio methods such as G3(MP2) and CBS-QB3 have been successfully used to predict the enthalpies of formation for related hydroxyquinolines with good accuracy.[6] A similar approach could be applied to this compound.

Heat Capacity (Cp) and Standard Molar Entropy (S°)

The heat capacity of this compound can be determined experimentally using adiabatic heat-capacity calorimetry for the solid phase and differential scanning calorimetry (DSC) across phase transitions.[7]

Experimental Protocol: Adiabatic Heat-Capacity Calorimetry

-

A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.

-

A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

The heat capacity is calculated from the energy input and the temperature change.

-

Measurements are made over a range of temperatures, typically from near absolute zero to above room temperature.

The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data from 0 K to 298.15 K, accounting for the entropies of any phase transitions that occur within this temperature range.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its safe storage and use in chemical synthesis, particularly at elevated temperatures. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can identify the onset temperature of decomposition and the mass loss associated with different decomposition steps.

Experimental Protocol: Thermogravimetric Analysis

-

A small, accurately weighed sample of this compound is placed in a tared TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, indicating decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For stability analysis, DSC can detect exothermic decomposition events.

Experimental Protocol: Differential Scanning Calorimetry for Decomposition

-

A small, weighed sample is hermetically sealed in a DSC pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The heat flow to the sample is compared to that of an empty reference pan.

-

An exothermic peak in the DSC thermogram indicates a decomposition event, with the peak onset providing the decomposition temperature and the peak area corresponding to the enthalpy of decomposition.

The following diagram illustrates the relationship between TGA and DSC in assessing thermal stability.

Expected Decomposition Pathways: While specific studies on the thermal decomposition of this compound are lacking, the decomposition of halogenated aromatic compounds often proceeds via the cleavage of the carbon-halogen bond.[10] At elevated temperatures, dehydrochlorination or the formation of more complex chlorinated aromatic species could be anticipated.

Conclusion and Future Outlook

This technical guide has synthesized the available information and established methodologies to provide a comprehensive understanding of the thermochemical properties and stability of this compound. While direct experimental data remains a gap in the literature, the protocols and predictive approaches outlined herein offer a robust framework for researchers and drug development professionals to evaluate this important molecule.

Future experimental work should focus on the precise determination of the enthalpy of formation via combustion calorimetry and the detailed characterization of its heat capacity and thermal decomposition pathways using TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) to identify decomposition products. Such data will be invaluable for the continued development of safe and efficient processes involving this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. This compound | 92-46-6 [amp.chemicalbook.com]

- 4. 6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The thermodynamic properties of quinoline and isoquinoline (1988) | W.V. Steele | 115 Citations [scispace.com]

- 8. mt.com [mt.com]

- 9. youtube.com [youtube.com]

- 10. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

A Technical Guide to 6-Chloro-2-methylquinoline: Commercial Availability, Purity, and Analytical Verification for Research Applications

Introduction: The Significance of 6-Chloro-2-methylquinoline in Modern Chemistry

This compound, also known as 6-chloroquinaldine, is a heterocyclic aromatic compound that serves as a pivotal building block in the synthesis of a wide array of functional molecules. Its quinoline core, substituted with a chloro group at the 6-position and a methyl group at the 2-position, imparts a unique combination of reactivity and physicochemical properties. This versatile intermediate is of particular interest to researchers in medicinal chemistry and drug development, where it is a key precursor for the synthesis of various therapeutic agents, including those with anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The presence of the chlorine atom can enhance the biological activity and pharmacokinetic profile of the resulting molecules, making this compound a valuable scaffold in the design of novel drugs.[2]

Given its critical role as a starting material, the purity of this compound is of paramount importance. The presence of impurities can have significant downstream effects, potentially leading to the formation of undesired byproducts, altering the efficacy and safety of the final compounds, and complicating the interpretation of experimental results.[3][4] This technical guide provides an in-depth overview of the commercial availability of this compound, the typical purity grades offered by suppliers, and the analytical methodologies that researchers can employ to verify the quality of this essential chemical intermediate.

Commercial Suppliers and Available Purity Grades

This compound is readily available from a variety of chemical suppliers who cater to the research and development community. The compound is typically offered in research quantities, ranging from grams to kilograms. The most commonly available purity grades are ≥97% and ≥98%, with the purity typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Below is a summary of some prominent commercial suppliers of this compound:

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich (Merck) | 97% | Not specified on product page |

| Chem-Impex International | ≥ 98% | GC |

| TCI America (dist. by Fisher Scientific) | ≥98.0% | GC |

| Santa Cruz Biotechnology | Not specified | For research use only |

| ChemicalBook | Lists various suppliers with purities often ≥97% or ≥98% | Varies by supplier |

It is crucial for researchers to obtain and review the Certificate of Analysis (CoA) for the specific lot of this compound they purchase. The CoA provides detailed information about the purity of the compound, the analytical methods used for its determination, and the levels of any detected impurities.

Understanding Purity Grades and the Certificate of Analysis (CoA)

The purity grade of a chemical is a critical piece of information that informs its suitability for a particular application. For a key intermediate like this compound, even small amounts of impurities can have a significant impact on the outcome of a synthesis or biological assay.[3][5]

A Certificate of Analysis (CoA) is a document issued by the supplier that provides quantitative information about the quality of a specific batch of a chemical. A comprehensive CoA for this compound should include the following:

-

Product Information: Name, CAS number (92-46-6), molecular formula (C₁₀H₈ClN), and molecular weight (177.63 g/mol ).

-

Physical Properties: Appearance, melting point, and solubility.

-

Purity Determination: The result of the purity assay, typically expressed as a percentage, and the analytical method used (e.g., HPLC, GC).

-

Identification: Confirmation of the compound's identity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Infrared (IR) spectroscopy.

-

Impurities: Information on any detected impurities, including residual solvents and water content.

-

Date of Analysis and Batch Number: To ensure traceability.

Analytical Methodologies for Purity Verification

While suppliers provide a CoA, it is often good practice for researchers, particularly in a drug development setting, to independently verify the purity and identity of critical starting materials. The following sections outline common analytical techniques for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust and widely used technique for determining the purity of organic compounds. A reversed-phase HPLC method is well-suited for the analysis of this compound.

Hypothetical Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 30% B

-

20-25 min: 30% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. It is particularly useful for identifying byproducts from the synthesis of this compound.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: A temperature gradient suitable for separating the main compound from potential impurities.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

The mass spectra of any impurity peaks can be compared to spectral libraries for identification.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound.

Potential Impurities in this compound

The most common method for synthesizing this compound is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6][7] Impurities in the final product often originate from the starting materials or from side reactions during the synthesis.

| Impurity | Potential Source |

| p-Chloroaniline | Unreacted starting material. |

| Isomeric Chloro-2-methylquinolines (e.g., 5- or 7-Chloro-2-methylquinoline) | Use of impure starting aniline or side reactions. |

| Polymeric byproducts | Polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[7] |

| Oxidized or reduced species | Incomplete reaction or side reactions with the oxidizing agent. |

The presence of these impurities can be detected and quantified using the analytical methods described above.

The Impact of Purity on Research and Drug Development

The use of high-purity this compound is crucial for the integrity and reproducibility of research. In drug development, the purity of starting materials is a regulatory requirement to ensure the safety and efficacy of the final drug product.[3][4][5]

-

In Synthesis: Impurities can react with subsequent reagents, leading to a complex mixture of products and reducing the yield of the desired compound.

-

In Biological Assays: Impurities may have their own biological activity, leading to false-positive or false-negative results and confounding the interpretation of structure-activity relationships.

-

In Drug Development: Regulatory agencies require a thorough understanding and control of the impurity profile of any active pharmaceutical ingredient (API) and its starting materials.

Workflow for Quality Verification of Commercial this compound

The following diagram illustrates a typical workflow for a researcher to verify the quality of a purchased sample of this compound.

References

- 1. microchemicals.com [microchemicals.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing 6-Chloro-2-methylquinoline in Anti-Cancer Research

Introduction: The Emerging Potential of 6-Chloro-2-methylquinoline in Oncology

Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-malarial, anti-inflammatory, and notably, anti-cancer properties.[1][2][3] The quinoline scaffold is a key feature in several FDA-approved anti-cancer drugs.[4] Among these, this compound has emerged as a compound of significant interest for its potential as an anti-cancer agent.[5][6] Its utility often lies in its role as a versatile intermediate for synthesizing more complex molecules with enhanced biological activity.[5][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for using this compound in anti-cancer research. It covers foundational in vitro assays to preliminary in vivo model considerations, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

Section 1: Foundational Knowledge and Pre-experimental Considerations

Before initiating any experimental work, a thorough understanding of the physicochemical properties and safety profile of this compound is paramount.

1.1. Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [8] |

| Molecular Weight | 177.63 g/mol | [8][9] |

| Appearance | White to slightly yellow solid | [10] |

| Melting Point | 94-98 °C | [10] |

| Solubility | Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is limited and may require pH adjustment or the use of co-solvents for biological assays.[11] | N/A |

1.2. Safety and Handling:

This compound is classified as hazardous.[12] It is harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (N95), eye shields, and gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[12]

Section 2: In Vitro Evaluation of Anti-Cancer Activity

In vitro assays are the initial and critical step in evaluating the anti-cancer potential of a compound.[14] They provide essential data on cytotoxicity, effects on cell proliferation, and the underlying mechanisms of action.

2.1. Cell Viability and Cytotoxicity Assays:

The first step is to determine the compound's ability to inhibit cancer cell growth. Tetrazolium reduction assays like MTT and XTT are widely used for this purpose.[15][16]

2.1.1. Principle of Tetrazolium-Based Assays:

Metabolically active, viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of compounds like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[17] XTT assays offer the advantage of producing a water-soluble formazan, simplifying the protocol.[18]

2.1.2. Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using tetrazolium-based assays.

2.1.3. Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[19]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[19]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][19]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19]

2.2. Apoptosis Assays:

Quinoline derivatives often exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[4][20] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis.[21][22]

2.2.1. Principle of Annexin V/PI Staining:

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

2.2.2. Experimental Workflow: Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

2.2.3. Detailed Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value. Include an untreated control.

-

Cell Harvesting: After the desired incubation period (e.g., 24 hours), collect both the adherent and floating cells.[21]

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.[21]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

Section 3: Mechanistic Insights through Molecular Biology Techniques

To understand how this compound exerts its anti-cancer effects, it is crucial to investigate its impact on key cellular signaling pathways. Quinoline derivatives have been shown to modulate pathways such as PI3K/Akt/mTOR.[23][24]

3.1. Western Blotting:

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.[25][26]

3.1.1. Principle of Western Blotting:

Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein, followed by secondary antibodies conjugated to an enzyme that facilitates detection.[26]

3.1.2. Experimental Workflow: Western Blotting

Caption: General workflow for Western Blot analysis.

3.1.3. Detailed Protocol: Western Blotting

-

Sample Preparation: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[27] Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and load onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.[27]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.[27]

Section 4: In Vivo Anti-Cancer Efficacy

Promising in vitro results should be validated in in vivo animal models to assess the compound's therapeutic efficacy and potential toxicity in a whole organism.[28] Xenograft mouse models are commonly used for this purpose.[29][30]

4.1. Xenograft Mouse Models:

Human cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically, to form tumors.[29] The effect of the test compound on tumor growth can then be evaluated.

4.2. General Protocol for a Subcutaneous Xenograft Model:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle only.

-

Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, western blotting).

Important Considerations for In Vivo Studies:

-

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Preliminary toxicology studies are necessary to determine the maximum tolerated dose (MTD) of the compound.

-

The formulation of this compound for in vivo administration is critical and may require the use of solubilizing agents.

Section 5: Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of the anti-cancer potential of this compound. A thorough analysis of the results will guide future research, which may include:

-

Lead optimization through the synthesis of derivatives to improve potency and drug-like properties.[7]

-

Investigation of other hallmarks of cancer, such as angiogenesis and metastasis.

-

Combination studies with existing chemotherapeutic agents.[31]

-

More advanced preclinical models, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs).[29][32]

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 6-Chloroquinaldine | C10H8ClN | CID 135965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 92-46-6 [amp.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

- 20. ijrpr.com [ijrpr.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Western blot protocol | Abcam [abcam.com]

- 26. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 27. origene.com [origene.com]

- 28. noblelifesci.com [noblelifesci.com]

- 29. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 30. Video: Mouse Models of Cancer Study [jove.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Application Notes and Protocols: 6-Chloro-2-methylquinoline as a Key Intermediate in the Synthesis of Quinoline-Based Fungicides

Introduction: The Versatility of the Quinoline Scaffold in Agrochemicals

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] In the realm of agricultural chemistry, quinoline derivatives have demonstrated significant potential as herbicides and fungicides. 6-Chloro-2-methylquinoline, a readily available chemical intermediate, serves as a valuable starting material for the synthesis of novel agrochemical candidates.[2] Its unique substitution pattern, featuring a chlorine atom on the benzene ring and a methyl group on the pyridine ring, offers multiple avenues for chemical modification, enabling the development of a diverse array of potential active ingredients.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a promising class of agricultural fungicides: the quinolin-6-yloxyacetamides. These compounds have been identified as potent inhibitors of fungal tubulin polymerization, a crucial target for controlling the growth of pathogenic fungi.[1][3] This document will detail a plausible and scientifically grounded synthetic pathway from this compound to a core quinolin-6-yloxyacetamide structure, complete with step-by-step experimental protocols and an explanation of the chemical principles underpinning the synthetic strategy.

Synthetic Strategy: A Two-Step Pathway to Fungicide Precursors

The proposed synthetic route from this compound to a quinolin-6-yloxyacetamide scaffold involves two key transformations:

-

Nucleophilic Aromatic Substitution (SNA r): The initial step focuses on the conversion of the 6-chloro moiety to a 6-hydroxy group. This is a critical transformation as the resulting hydroxyl group provides a reactive handle for the subsequent etherification step.

-

Williamson Ether Synthesis: The second step involves the etherification of the 6-hydroxyquinoline intermediate with a suitable N-substituted 2-chloroacetamide to construct the desired quinolin-6-yloxyacetamide backbone.

This two-step approach is a logical and efficient strategy for accessing this important class of fungicides.

Diagram of the Proposed Synthetic Workflow:

Caption: A two-step synthetic pathway from this compound to a quinolin-6-yloxyacetamide fungicide precursor.

Experimental Protocols

PART 1: Synthesis of 2-Methylquinolin-6-ol from this compound

Principle: This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the 6-position of the quinoline ring with a hydroxyl group. The reaction is carried out under basic conditions at elevated temperatures. The electron-withdrawing nature of the quinoline nitrogen activates the ring system towards nucleophilic attack, facilitating the displacement of the chloride ion by hydroxide.[2]

Materials:

-

This compound (1 equivalent)

-

Sodium hydroxide (NaOH) (10 equivalents)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

High-pressure reaction vessel (autoclave)

Procedure:

-

In a high-pressure reaction vessel, combine this compound and a 10% aqueous solution of sodium hydroxide.

-

Seal the vessel and heat the reaction mixture to 200-220°C with vigorous stirring.

-

Maintain this temperature for 10-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

-

Transfer the reaction mixture to a beaker and acidify to a pH of approximately 7 with concentrated hydrochloric acid. This will precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Dry the purified 2-methylquinolin-6-ol under vacuum to a constant weight.

Data Summary for Step 1:

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Key Reagents | Sodium hydroxide, Water | [2] |

| Temperature | 200-220°C | [2] |

| Reaction Time | 10-12 hours | Analogous reactions |

| Product | 2-Methylquinolin-6-ol | N/A |

| Purification | Recrystallization or Column Chromatography | Standard Practice |

PART 2: Synthesis of N-Aryl-2-((2-methylquinolin-6-yl)oxy)acetamide

Principle: This protocol details the Williamson ether synthesis to couple the 2-methylquinolin-6-ol intermediate with an N-aryl-2-chloroacetamide. The reaction proceeds via the deprotonation of the phenolic hydroxyl group of the quinolinol by a base to form a nucleophilic quinolinate anion, which then displaces the chloride from the chloroacetamide.

Materials:

-

2-Methylquinolin-6-ol (1 equivalent)

-

N-Aryl-2-chloroacetamide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-methylquinolin-6-ol in N,N-dimethylformamide, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of the quinolinol.

-

Add the N-aryl-2-chloroacetamide to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-